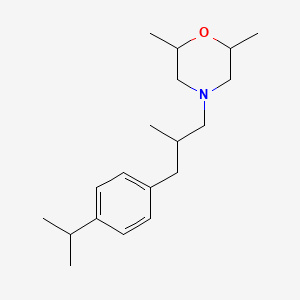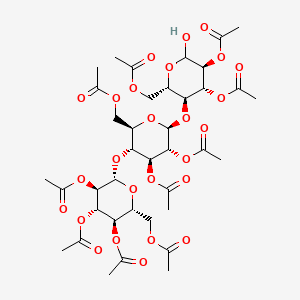
N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is a heterocyclic compound that features a benzothiophene moiety fused with a pyrrolidine ring Benzothiophenes are known for their presence in various natural and synthetic compounds, often exhibiting significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine involves the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method uses 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide (DMSO) at 130°C. The reaction yields 3-aminobenzo[b]thiophenes in 58–96% yield .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of microwave-assisted synthesis and other high-throughput methods could be adapted for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms, potentially reducing double bonds or other functional groups.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups onto the benzothiophene or pyrrolidine rings.
Scientific Research Applications
N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It may be used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-(1-Benzothiophen-5-yl)-3-phenylacrylamide
- N-(1-Benzothiophen-5-yl)-2-[(4-methylphenyl)sulfanyl]acetamide
- N-(1-Benzothiophen-5-yl)-1-methanesulfonylpiperidine-3-carboxamide
Uniqueness
N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine is unique due to its specific structural features, which combine the benzothiophene and pyrrolidine moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H12N2S |
|---|---|
Molecular Weight |
216.30 g/mol |
IUPAC Name |
N-(1-benzothiophen-5-yl)-3,4-dihydro-2H-pyrrol-5-amine |
InChI |
InChI=1S/C12H12N2S/c1-2-12(13-6-1)14-10-3-4-11-9(8-10)5-7-15-11/h3-5,7-8H,1-2,6H2,(H,13,14) |
InChI Key |
JYBXDCLTIPYZDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC2=CC3=C(C=C2)SC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Bromo-1-chloro-2-[(4-iodophenyl)methyl]benzene](/img/structure/B13841848.png)
![(S)-4-(cyclopropylethynyl)-6-iodo-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13841849.png)


![Methyl 2-chloro-4-[[3-(1,3-dioxolan-2-yl)phenyl]sulfamoyl]benzoate](/img/structure/B13841857.png)
![3-[2-[4-[Bis(2-hydroxyethyl)amino]phenyl]-1-[(3,4-dichlorophenyl)methyl]benzimidazol-5-yl]-3-[(3,4-dichlorophenyl)methylamino]propanamide](/img/structure/B13841862.png)

![7-[4-[4-(2-Fluorophenyl)-1-piperazinyl]butoxy]-3,4-dihydro-2(1H)-quinolinone](/img/structure/B13841881.png)

![4-(5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)-2-piperazinone](/img/structure/B13841909.png)




